molecular formula C84H104N18O26S5 B1262129 methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate

methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate

Cat. No. B1262129
M. Wt: 1942.2 g/mol
InChI Key: VRYFRHOXPARBLS-CATFIOGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate is a natural product found in Micromonospora carbonacea with data available.

Scientific Research Applications

Chemical Synthesis and Applications This compound is involved in advanced chemical synthesis processes. Its structure suggests a complexity that offers multiple reactive sites for chemical modifications. The research by Nemet, Varga-Defterdarović, and Turk (2006) discusses a related compound, Methylglyoxal (MG), and its formation in enzymatic and nonenzymatic reactions, highlighting its significance in the development of diabetes and neurodegenerative diseases complications (Nemet, Varga-Defterdarović, & Turk, 2006).

Molecular Interaction and Biological Implications The intricate structure of the compound suggests potential interactions with biological molecules. This interaction can be crucial for understanding complex biological systems and processes. For example, Mara et al. (1982) discuss a similar complex structure and its interaction with penicillin-derived thiazoloazetidinones, indicating its significance in pharmaceutical research (Mara, Singh, Thomas, & Williams, 1982).

properties

Product Name

methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate

Molecular Formula

C84H104N18O26S5

Molecular Weight

1942.2 g/mol

IUPAC Name

methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate

InChI

InChI=1S/C84H104N18O26S5/c1-17-44-74-94-49(27-130-74)71(116)99-63(82(14,122)18-2)77-95-48(28-132-77)69(114)98-58-39(11)127-79(120)46-23-43(36(8)104)42-19-20-45(62(109)59(42)91-46)90-57(38(10)124-55-25-53(61(108)41(13)126-55)128-54-24-52(106)60(107)40(12)125-54)73(118)87-32(4)66(111)85-31(3)65(110)86-34(6)68(113)100-83(81-96-50(29-133-81)70(115)97-56(37(9)105)72(117)92-44)22-21-51-75(129-16)101-84(30-103,102(51)64(83)47-26-131-76(58)93-47)80(121)89-33(5)67(112)88-35(7)78(119)123-15/h17,19-20,23,26,28-29,36-41,45,49,51-58,60-64,90,103-109,122H,3-7,18,21-22,24-25,27,30H2,1-2,8-16H3,(H,85,111)(H,86,110)(H,87,118)(H,88,112)(H,89,121)(H,92,117)(H,97,115)(H,98,114)(H,99,116)(H,100,113)/b44-17-

InChI Key

VRYFRHOXPARBLS-CATFIOGKSA-N

Isomeric SMILES

CCC(C)(C1C2=NC(=CS2)C(=O)NC3C(OC(=O)C4=NC5=C(C=CC(C5O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC6(CCC7C(=NC(N7C6C8=CSC3=N8)(CO)C(=O)NC(=C)C(=O)NC(=C)C(=O)OC)SC)C9=NC(=CS9)C(=O)NC(C(=O)N/C(=C\C)/C2=NC(CS2)C(=O)N1)C(C)O)C(C)OC1CC(C(C(O1)C)O)OC1CC(C(C(O1)C)O)O)C(=C4)C(C)O)C)O

Canonical SMILES

CCC(C)(C1C2=NC(=CS2)C(=O)NC3C(OC(=O)C4=NC5=C(C=CC(C5O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC6(CCC7C(=NC(N7C6C8=CSC3=N8)(CO)C(=O)NC(=C)C(=O)NC(=C)C(=O)OC)SC)C9=NC(=CS9)C(=O)NC(C(=O)NC(=CC)C2=NC(CS2)C(=O)N1)C(C)O)C(C)OC1CC(C(C(O1)C)O)OC1CC(C(C(O1)C)O)O)C(=C4)C(C)O)C)O

synonyms

Sch 40832
Sch-40832

Origin of Product

United States

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